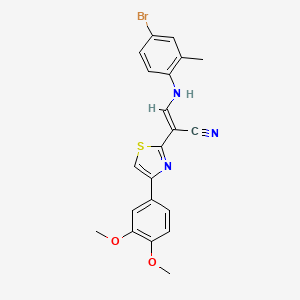

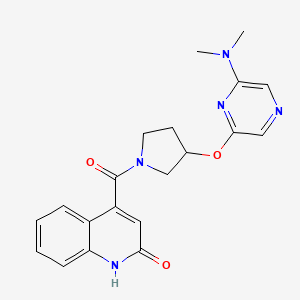

(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

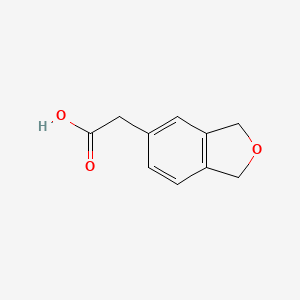

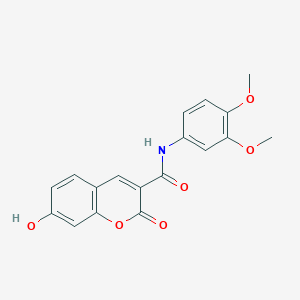

The compound of interest, (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile, is a structurally complex molecule that features a thiazole ring, an acrylonitrile group, and multiple substituents including bromo, methyl, and methoxy groups. While the specific compound is not directly studied in the provided papers, they do offer insights into similar compounds that can help infer some of the chemical properties and behaviors of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of the acrylonitrile moiety and the subsequent introduction of aryl and thienyl groups. For instance, the synthesis of related acrylonitrile derivatives has been reported, where the separation of E and Z isomers was achieved by controlling the pH during the acidification of their sodium salts . This suggests that the synthesis of the compound of interest might also involve careful pH control to obtain the desired isomer.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is characterized by the presence of a conjugated system, which can be confirmed by X-ray crystallography. The E isomer of a related compound was found to crystallize in the P21/c space group, indicating that the compound of interest may also exhibit a similar crystalline structure . Additionally, the presence of hydrogen bonds, such as C-H...N and C-H...pi(arene) interactions, can influence the overall molecular packing in the solid state .

Chemical Reactions Analysis

The reactivity of acrylonitrile derivatives can be influenced by the substituents present on the aromatic rings. For example, the presence of a bromo substituent can make the compound susceptible to nucleophilic aromatic substitution reactions. The thiazole ring and acrylonitrile group may also participate in various chemical transformations, potentially leading to the formation of heterocycles or addition products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from spectroscopic data. Theoretical and experimental investigations on similar compounds have provided insights into vibrational frequencies, optimized geometric parameters, and electronic properties . The use of techniques such as FT-IR, NMR, and UV spectroscopy, along with computational methods like DFT, can help predict and confirm the physical and chemical properties of the compound of interest. The HOMO-LUMO gap and other molecular energy values can also be indicative of the compound's reactivity and stability .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has explored the synthesis and structural elucidation of acrylonitrile derivatives, including compounds similar to the one . One study describes the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride, leading to (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, highlighting the synthetic versatility of acrylonitrile compounds in organic chemistry (Frolov et al., 2005). Additionally, the structural features of such compounds have been confirmed through X-ray diffraction analysis, providing a foundation for understanding their chemical behavior and potential applications.

Antifungal and Anticancer Properties

Derivatives of acrylonitriles, including those with structural similarities to the compound , have shown promising biological activities. For example, new thiazoline and thiophene derivatives linked to an indole moiety were synthesized, displaying potent antifungal properties (Gomha & Abdel‐Aziz, 2012). Another study synthesized heteroarylacrylonitriles with substitutions at specific positions, revealing significant in vitro cytotoxic activities against various human cancer cell lines, thereby indicating the potential therapeutic applications of these compounds (Sa̧czewski et al., 2004).

Optical and Electronic Applications

The electronic and optical properties of acrylonitrile derivatives have been explored for potential use in optoelectronic devices. For instance, donor-acceptor substituted thiophene dyes, which share structural motifs with the compound , have been synthesized and characterized for enhanced nonlinear optical limiting, suggesting their utility in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications (Anandan et al., 2018).

Corrosion Inhibition

Acrylonitrile derivatives have also been investigated for their corrosion inhibition capabilities. A study on the synthesis and potential applications of thiazoles as corrosion inhibitors of copper highlighted the effectiveness of such compounds, including their high inhibition efficiencies, which are crucial for protecting metal surfaces in various industrial applications (Farahati et al., 2019).

Propriétés

IUPAC Name |

(E)-3-(4-bromo-2-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN3O2S/c1-13-8-16(22)5-6-17(13)24-11-15(10-23)21-25-18(12-28-21)14-4-7-19(26-2)20(9-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPITZSASBZUAH-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)

![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)

![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)